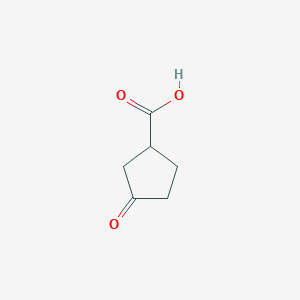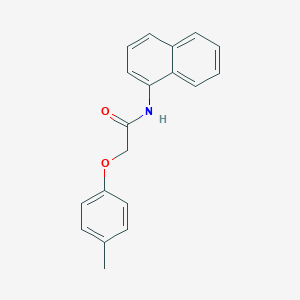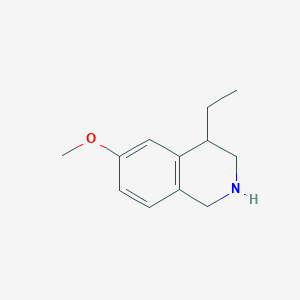
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (EMTIQ) is a chemical compound with a molecular formula of C12H17NO. It is a tetrahydroisoquinoline alkaloid that has been found to have potential applications in scientific research. EMTIQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In Additionally, we will list future directions for research on EMTIQ.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can interact with a variety of molecular targets, including ion channels, receptors, and enzymes. For example, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has a variety of biochemical and physiological effects. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can increase the levels of the neurotransmitters dopamine and serotonin in the brain. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a neuroprotective and anti-cancer agent. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential toxicity. Studies have shown that high doses of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be toxic to cells, and further research is needed to determine the safe dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its potential toxicity. Another area of interest is the development of novel synthesis methods for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its interaction with molecular targets.
Aplicaciones Científicas De Investigación
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Another area of research interest is 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline's potential as an anti-cancer agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Propiedades
Número CAS |
1243816-97-8 |
|---|---|
Nombre del producto |
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-6,9,13H,3,7-8H2,1-2H3 |
Clave InChI |
YZVQBQYZDXOHKU-UHFFFAOYSA-N |
SMILES |
CCC1CNCC2=C1C=C(C=C2)OC |
SMILES canónico |
CCC1CNCC2=C1C=C(C=C2)OC |
Sinónimos |
4-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

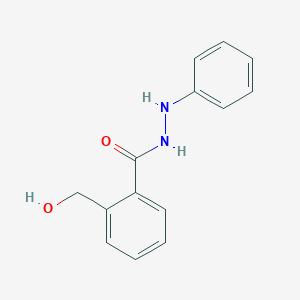

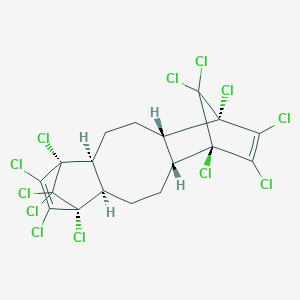

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)


![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)
